molecular formula C22H19N3O3S2 B3004187 N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 321555-42-4

N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3004187
CAS No.: 321555-42-4
M. Wt: 437.53
InChI Key: VDJZSDAYGGWFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a naphthothiazole core fused to a benzamide moiety modified with a pyrrolidine sulfonyl group. This structure combines aromatic, sulfonamide, and thiazole functionalities, which are commonly associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c26-21(16-7-10-17(11-8-16)30(27,28)25-13-3-4-14-25)24-22-23-20-18-6-2-1-5-15(18)9-12-19(20)29-22/h1-2,5-12H,3-4,13-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZSDAYGGWFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides and naphthothiazoles .

Scientific Research Applications

Chemistry

In chemistry, N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme kinetics and receptor-ligand interactions .

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be effective in targeting specific pathways involved in diseases such as cancer and inflammatory disorders .

Industry

Industrially, the compound is used in the development of advanced materials and as a precursor for the synthesis of dyes, pigments, and other functional materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of the target compound with analogs from the provided evidence:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Functional Groups
N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (Target) Naphtho[1,2-d]thiazole + benzamide 4-(Pyrrolidin-1-ylsulfonyl) Not reported Sulfonamide, thiazole, benzamide
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole + benzamide 3,4-Dichlorophenyl, morpholinomethyl, pyridinyl 160–162 Chloro, morpholine, pyridine
2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (8) Naphtho[1,2-d]thiazole + pyrazole Ethylimidoform, cyano 225–227 Cyano, imine, pyrazole
2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (11) Naphtho[1,2-d]thiazole + pyrimidine Benzamido, imino 276 Amide, pyrimidine, imine

Key Observations :

  • Sulfonamide vs. Chloro Groups : The target’s pyrrolidine sulfonyl group introduces higher polarity compared to the chloro substituents in compound 4d . This may enhance solubility and receptor-binding specificity.
  • Thiazole Core Modifications: Unlike compound 8, which incorporates a cyano-pyrazole moiety, the target retains a benzamide scaffold, favoring interactions with amide-sensitive biological targets .
  • Heterocyclic Complexity : Compound 11 features a fused pyrimidine-pyrazole system, which may confer rigidity and π-π stacking capabilities absent in the target’s simpler benzamide design .
Spectroscopic and Analytical Data
  • NMR Profiles : The target’s benzamide protons and pyrrolidine sulfonyl group would likely resonate in the δ 7.0–8.0 (aromatic) and δ 2.5–3.5 (pyrrolidine CH2) ranges, similar to compound 4d (δ 7.14–7.35 for aromatic protons) .
  • Mass Spectrometry : The molecular ion peak for the target (exact mass ~463.5 g/mol) would differ significantly from compound 8 (347.43 g/mol) due to the sulfonyl-pyrrolidine moiety .

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound is characterized by:

  • A naphthothiazole moiety , which is known for its diverse biological activities.
  • A pyrrolidinylsulfonyl group , enhancing its binding affinity to biological targets.
  • A benzamide backbone , often associated with pharmacological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The naphthothiazole core binds to active sites of enzymes, inhibiting their activity. This mechanism is crucial for its potential antitumor effects.
  • Receptor Interaction : The compound may modulate receptor activity, influencing various signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. For instance:

  • In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) showed significant cytotoxic effects with IC50 values ranging from 0.85 to 6.75 µM across different assays, indicating strong antitumor activity .
Cell LineIC50 (µM)Assay Type
A5496.75 ± 0.192D
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D

These results suggest that the compound may be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria showed notable antibacterial activity.
Bacterial StrainActivity
Staphylococcus aureusModerate
Escherichia coliLow

This antimicrobial profile indicates potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies : Research involving the compound's effect on various cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This was particularly evident in studies involving lung cancer cells .
  • Pharmacological Evaluation : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its antitumor efficacy observed in vitro .
  • Comparison with Similar Compounds : When compared to other naphthothiazole derivatives, this compound exhibited superior inhibitory effects on specific enzymes involved in cancer progression, highlighting its unique pharmacological profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.